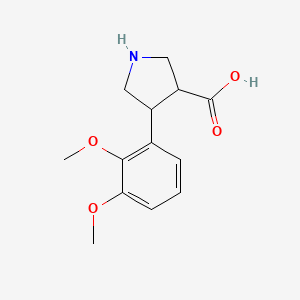

4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid

Description

4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a pyrrolidine-based carboxylic acid derivative featuring a 2,3-dimethoxyphenyl substituent at the 4-position of the pyrrolidine ring. Its molecular formula is C₁₃H₁₇NO₄, with a molecular weight of 263.28 g/mol (free base) . The hydrochloride salt form, (±)-trans-4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid・HCl, has a CAS number of 2098496-79-6 and a molecular weight of 299.74 g/mol (including HCl) .

Properties

IUPAC Name |

4-(2,3-dimethoxyphenyl)pyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-17-11-5-3-4-8(12(11)18-2)9-6-14-7-10(9)13(15)16/h3-5,9-10,14H,6-7H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNZCOZZIPXDYED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C2CNCC2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301218023 | |

| Record name | 4-(2,3-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1047655-06-0 | |

| Record name | 4-(2,3-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1047655-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2,3-Dimethoxyphenyl)-3-pyrrolidinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301218023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid typically involves the reaction of 2,3-dimethoxybenzaldehyde with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often include a solvent such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(2,3-dimethoxyphenyl)pyrrolidine-3-aldehyde, while reduction may produce 4-(2,3-dimethoxyphenyl)pyrrolidine-3-methanol .

Scientific Research Applications

4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is utilized in scientific research across pharmaceutical development, neuroscience, analytical chemistry, drug formulation, and biochemical studies . It is studied for its potential as a therapeutic agent for treating neurological disorders, offering a unique mechanism of action compared to traditional medications .

Scientific Research Applications

(±)-trans-4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid hydrochloride This compound is widely utilized in various research applications :

- Pharmaceutical Development Researchers explore this compound for its potential as a therapeutic agent in treating neurological disorders, providing a unique mechanism of action compared to traditional medications .

- Neuroscience Research It serves as a valuable tool in studying receptor interactions and signaling pathways, helping researchers understand brain function and the effects of various stimuli .

- Analytical Chemistry The compound is used in the development of analytical methods for detecting and quantifying similar compounds, enhancing the accuracy of chemical analysis in laboratories .

- Drug Formulation Its properties allow for the formulation of innovative drug delivery systems, improving the bioavailability and efficacy of active pharmaceutical ingredients .

- Biochemical Studies This chemical aids in the exploration of enzyme activities and metabolic pathways, contributing to advancements in biochemistry and molecular biology .

Mechanism of Action

The mechanism of action of 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Methoxy Group Position

- Its molecular weight is 482 g/mol (C₂₃H₂₆F₃N₃O₅), with a synthesis yield of 63% and purity >99% . The 3,5-substitution pattern may enhance symmetry and alter π-π stacking interactions compared to the 2,3-substituted target compound.

- 4-(3,4-Dimethoxyphenyl) Analogs :

(±)-trans-4-(3,4-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid (CAS 1392266-53-3) has a predicted pKa of 3.66 , suggesting moderate acidity. Its boiling point and density are estimated at 425.4°C and 1.201 g/cm³ , respectively . The 3,4-methoxy arrangement could increase steric hindrance compared to the 2,3-isomer.

Halogen-Substituted Analogs

- 4-(2,5-Dichlorophenyl) Derivatives: (3R,4S)-4-(2,5-Dichlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride (CAS 1049734-30-6) incorporates electron-withdrawing chlorine atoms.

- Bromophenyl and Trifluoromethyl Derivatives :

Compounds like 4-[(4-bromophenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid (CAS 2060037-41-2) exhibit strong electron-withdrawing effects, which may enhance binding to hydrophobic pockets in proteins .

Key Observations :

- The 1,3-benzodioxol-5-yl analog (68% yield, >99% purity) demonstrates superior synthetic efficiency compared to the 1-methylpyrrole derivative (62% yield, 16% purity), suggesting steric or electronic challenges in the latter .

- High-purity (>99%) compounds are common among methoxy-substituted derivatives, whereas heterocyclic substituents (e.g., pyrrole) may complicate purification .

Physicochemical Properties

- Acidity : The pKa of (±)-trans-4-(3,4-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is predicted to be 3.66 , indicating it is a weaker acid than typical carboxylic acids (pKa ~2.5), possibly due to electron-donating methoxy groups stabilizing the deprotonated form .

- Solubility : Hydrochloride salts (e.g., CAS 2098496-79-6) are likely more water-soluble than free bases, enhancing bioavailability .

Commercial Availability

- The hydrochloride salt of 4-(3,5-dimethoxyphenyl)pyrrolidine-3-carboxylic acid is marketed with 90% purity (industrial grade), while halogenated analogs like the 2,5-dichlorophenyl derivative are available as high-purity reference standards .

Biological Activity

4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has garnered interest in medicinal chemistry due to its unique structural features, including a pyrrolidine ring, a carboxylic acid group, and a dimethoxyphenyl substituent. This compound's biological activity is influenced by its stereochemistry and functional groups, making it a potential candidate for various therapeutic applications.

Structural Characteristics

The compound can be represented as follows:

Key Structural Features:

- Pyrrolidine Ring : Imparts flexibility and potential interaction sites for biological targets.

- Carboxylic Acid Group : May enhance solubility and influence receptor binding.

- Dimethoxyphenyl Substituent : Potentially increases lipophilicity and receptor affinity.

Biological Activities

Research indicates that compounds with similar structural features often exhibit significant biological activities, including:

- Anti-inflammatory Properties : Studies suggest that pyrrolidine derivatives can inhibit inflammatory pathways, possibly through modulation of cytokine production.

- Analgesic Effects : The compound may interact with pain receptors, providing relief in pain models.

- Antiviral Activity : The presence of the pyrrolidine ring is common in known antiviral agents, suggesting potential efficacy against viral infections .

The biological activity of this compound may involve several mechanisms:

- Receptor Interaction : The compound's structure allows it to bind selectively to various receptors, influencing cellular signaling pathways.

- Enzyme Modulation : It may act as an inhibitor or modulator of specific enzymes involved in disease processes.

- Quantitative Structure-Activity Relationship (QSAR) : Studies indicate that variations in substituents on the pyrrolidine ring significantly impact biological efficacy, supporting the design of more potent derivatives .

Case Studies and Experimental Data

Recent studies have highlighted the compound's potential through various assays:

Q & A

[Basic] What are the established synthetic routes for 4-(2,3-Dimethoxyphenyl)pyrrolidine-3-carboxylic acid, and what reaction conditions are critical for optimizing yield?

Synthesis typically involves multi-step protocols, including:

- Condensation and cyclization : Analogous to methods for structurally related pyrrolidine-carboxylic acids, starting with 2,3-dimethoxybenzaldehyde and a β-amino acid precursor. Catalysts like palladium or copper are often used to facilitate heterocycle formation, with solvents such as DMF or toluene under reflux .

- Protection/deprotection strategies : The tert-butoxycarbonyl (Boc) group is commonly employed to protect the pyrrolidine nitrogen during functionalization of the dimethoxyphenyl moiety, followed by acidic deprotection (e.g., TFA) .

- Key considerations : Temperature control (80–120°C), inert atmosphere (N₂/Ar), and stoichiometric ratios of reactants (1:1.2 for aldehyde:amine) are critical to minimize side reactions like over-alkylation.

[Basic] Which analytical techniques are most reliable for characterizing purity and structural confirmation of this compound?

A combination of spectroscopic and chromatographic methods is essential:

[Advanced] How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

- Reaction pathway modeling : Density Functional Theory (DFT) calculates transition-state energies to predict feasible synthetic routes, reducing trial-and-error experimentation. For example, ICReDD’s quantum chemical reaction path searches optimize cyclization steps .

- Structure-activity relationship (SAR) : Docking simulations (AutoDock Vina, Schrödinger) identify key interactions between the dimethoxyphenyl group and target proteins (e.g., kinase active sites). Modifications at the pyrrolidine 3-position (e.g., halogenation) are prioritized based on binding affinity scores .

[Advanced] How should researchers address contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay variability or impurities. Mitigation strategies include:

- Rigorous purity validation : Use orthogonal methods (HPLC, DSC) to rule out confounding factors. For instance, residual palladium from synthesis (detected via ICP-MS) may artificially inflate cytotoxicity .

- Standardized assays : Replicate studies under controlled conditions (e.g., fixed cell lines, serum-free media) to isolate compound-specific effects. Compare IC50 values across multiple platforms (e.g., MTT vs. ATP-based assays) .

[Basic] What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Nitrile gloves, lab coat, and ANSI-approved goggles to prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks, as pyrolytic degradation may release methoxy-phenyl vapors .

- Spill management : Neutralize acidic spills with sodium bicarbonate; collect solid waste in sealed containers labeled for halogenated organics .

[Advanced] What strategies resolve low solubility issues in aqueous biological assays?

- Co-solvent systems : Prepare stock solutions in DMSO (≤1% v/v final concentration) and dilute in PBS with 0.1% Tween-80 to prevent precipitation .

- Prodrug modification : Esterify the carboxylic acid (e.g., ethyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .

[Advanced] How does the stereochemistry of the pyrrolidine ring influence target selectivity?

- Chiral resolution : Use chiral HPLC (Chiralpak AD-H column) to isolate (3R,4S) vs. (3S,4R) enantiomers.

- Biological evaluation : Compare enantiomers in receptor-binding assays (e.g., GPCRs). For example, the (3R) configuration in analogous proline derivatives shows 10-fold higher affinity for serotonin receptors .

[Basic] What are the documented biological targets or pathways associated with this compound?

While direct data is limited, structurally related pyrrolidine-carboxylic acids exhibit:

- Kinase inhibition : JAK2/STAT3 pathway modulation in cancer cell lines .

- Antimicrobial activity : Disruption of bacterial cell wall synthesis via penicillin-binding protein (PBP) interaction .

- Neuroprotective effects : NMDA receptor antagonism in rodent models of ischemia .

[Advanced] How can isotopic labeling (e.g., 13C, 2H) aid in metabolic stability studies?

- Synthesis of labeled analogs : Introduce 13C at the pyrrolidine C3 position via Knoevenagel condensation with 13C-labeled malononitrile.

- Mass spectrometry tracking : LC-HRMS monitors metabolite formation (e.g., demethylation of methoxy groups) in hepatocyte incubations .

[Advanced] What catalytic systems improve enantioselectivity in asymmetric synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.